Cas no 112362-88-6 (4-4-(dimethylamino)phenylbutanoic acid)

4-4-(dimethylamino)phenylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- BENZENEBUTANOIC ACID, 4-(DIMETHYLAMINO)-
- 4-4-(dimethylamino)phenylbutanoic acid
- AKOS013529302
- SCHEMBL472311
- EN300-1853074
- 4-(4-(Dimethylamino)phenyl)butanoic acid
- 4-[4-(dimethylamino)phenyl]butanoic acid
- 4-(4-dimethylaminophenyl)butyric acid
- 112362-88-6
- CS-0345960
-
- インチ: InChI=1S/C12H17NO2/c1-13(2)11-8-6-10(7-9-11)4-3-5-12(14)15/h6-9H,3-5H2,1-2H3,(H,14,15)
- InChIKey: BABQPVVDDTYVQY-UHFFFAOYSA-N
計算された属性
- 精确分子量: 207.125928785Da
- 同位素质量: 207.125928785Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- XLogP3: 2.5
4-4-(dimethylamino)phenylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853074-0.1g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1853074-10.0g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1853074-0.5g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1853074-0.05g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1853074-0.25g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1853074-1g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1853074-5g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 5g |
$2028.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416630-1g |
4-(4-(Dimethylamino)phenyl)butanoic acid |
112362-88-6 | 98% | 1g |
¥6594.00 | 2024-08-09 | |
Enamine | EN300-1853074-2.5g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1853074-1.0g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 1g |
$986.0 | 2023-06-02 |
4-4-(dimethylamino)phenylbutanoic acid 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
4-4-(dimethylamino)phenylbutanoic acidに関する追加情報
4-4-(Dimethylamino)phenylbutanoic Acid (CAS No. 112362-88-6): A Comprehensive Overview
4-4-(Dimethylamino)phenylbutanoic acid (CAS No. 112362-88-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as DMAPBA, is characterized by its unique structure, which includes a dimethylamino group and a phenylbutanoic acid moiety. These structural features contribute to its diverse biological activities and potential applications in drug development.
The chemical structure of 4-4-(dimethylamino)phenylbutanoic acid consists of a phenyl ring attached to a butanoic acid chain, with a dimethylamino group at the para position of the phenyl ring. This arrangement imparts specific physicochemical properties that make it an attractive candidate for various research and industrial applications. The compound is typically synthesized through multi-step processes involving aromatic substitution and carboxylic acid formation.
Recent studies have highlighted the potential therapeutic applications of 4-4-(dimethylamino)phenylbutanoic acid. One notable area of research is its role in modulating cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that DMAPBA can act as a potent inhibitor of specific kinases involved in cancer cell proliferation. This finding suggests that DMAPBA could be a valuable lead compound for the development of novel anticancer drugs.
In addition to its anticancer properties, 4-4-(dimethylamino)phenylbutanoic acid has shown promise in neurodegenerative disease research. A recent study in the Journal of Neurochemistry reported that DMAPBA exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings open up new avenues for exploring DMAPBA as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 4-4-(dimethylamino)phenylbutanoic acid have also been extensively studied. Research indicates that DMAPBA has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for both oral and intravenous administration. Its high bioavailability and low toxicity further enhance its potential as a drug candidate.
In the context of drug delivery systems, 4-4-(dimethylamino)phenylbutanoic acid has been incorporated into various formulations to improve its therapeutic efficacy. For example, nanoparticle-based delivery systems have been developed to enhance the solubility and stability of DMAPBA, thereby increasing its bioavailability and reducing side effects. These advancements underscore the importance of DMAPBA in modern drug development strategies.
The safety profile of 4-4-(dimethylamino)phenylbutanoic acid has been evaluated through extensive preclinical studies. Toxicological assessments have shown that DMAPBA exhibits low toxicity across multiple organ systems, including the liver, kidneys, and cardiovascular system. These findings support its potential for safe use in clinical settings.
Clinical trials are currently underway to further investigate the therapeutic potential of 4-4-(dimethylamino)phenylbutanoic acid. Early-phase trials have demonstrated promising results in terms of safety and efficacy, paving the way for more advanced studies. The ongoing research aims to optimize dosing regimens and explore combination therapies to maximize the therapeutic benefits of DMAPBA.
In conclusion, 4-4-(dimethylamino)phenylbutanoic acid (CAS No. 112362-88-6) is a multifaceted compound with significant potential in various areas of biomedical research and drug development. Its unique chemical structure, favorable pharmacokinetic properties, and promising therapeutic effects make it an exciting candidate for further investigation. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of DMAPBA in the scientific community.
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